molecular formula C7F12O3 B095496 2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride CAS No. 19190-57-9

2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride

Cat. No.: B095496
CAS No.: 19190-57-9
M. Wt: 360.05 g/mol
InChI Key: MNEZTIJYMZUPMM-UHFFFAOYSA-N
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Description

This compound is a highly fluorinated acyl fluoride featuring a butanoyl backbone substituted with six fluorine atoms and an ether-linked pentafluoro-3-oxopropan-2-yloxy group. The structure combines a perfluorinated carbon chain with reactive functional groups (acyl fluoride and ether), making it suitable for applications in fluoropolymer synthesis, surfactants, or specialty chemicals. Its high fluorine content confers thermal stability, chemical resistance, and hydrophobicity, though its exact toxicological profile remains understudied .

Properties

IUPAC Name

2,2,3,3,4,4-hexafluoro-4-(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxybutanoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F12O3/c8-1(20)3(10,11)5(13,14)7(18,19)22-4(12,2(9)21)6(15,16)17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEZTIJYMZUPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(C(=O)F)(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460361
Record name 2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19190-57-9
Record name 2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2,3,3,4,4-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride is a fluorinated compound that has gained attention due to its unique chemical properties and potential biological activities. This article explores its biological activity based on available research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C7_7H5_5F13_{13}O3_3
  • Molecular Weight : 366.09 g/mol
  • CAS Number : 19190-57-9
  • Physical State : Solid at room temperature

Biological Activity Overview

Research indicates that fluorinated compounds can exhibit various biological activities due to their ability to interact with biological systems. The specific biological activities of this compound include:

1. Metabolic Disruption

Fluorinated compounds are known to act as metabolic disruptors. Studies have shown that they may influence metabolic pathways related to insulin resistance and glucose tolerance. For instance, exposure to perfluoroalkyl substances (PFAS), which share structural similarities with this compound, has been linked to metabolic disorders in various populations .

2. Toxicological Effects

The compound exhibits certain toxicological properties:

  • Acute Toxicity : It is classified as harmful if swallowed and can cause skin and eye irritation .

3. Potential Pharmacological Applications

There is ongoing research into the pharmacological applications of fluorinated compounds in drug design. The unique properties of this compound suggest potential uses in developing pharmaceuticals that require specific interactions with biological targets.

Case Study 1: Metabolic Impact of PFAS

A comprehensive study assessed the life-course exposure to PFAS and its relationship with metabolic health outcomes. The findings indicated that chronic exposure could lead to significant disruptions in glucose metabolism and insulin sensitivity . Although this study did not focus specifically on this compound, it highlights the potential metabolic effects of similar fluorinated compounds.

Case Study 2: Toxicity Assessment

A toxicity assessment of various fluorinated compounds revealed that many share similar adverse effects related to skin and eye irritation. This underscores the importance of handling such compounds with care due to their potential hazards .

Data Tables

Property Value
Molecular FormulaC7_7H5_5F13_{13}O3_3
Molecular Weight366.09 g/mol
CAS Number19190-57-9
Acute ToxicityH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Melting PointNot specified

Scientific Research Applications

Pharmaceutical Development

The compound is being investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents. Its unique fluorinated structure can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study:
A study explored the use of hexafluorinated compounds in enhancing the delivery of anticancer drugs. Results indicated improved efficacy in drug absorption and retention in tumor tissues when using fluorinated carriers compared to non-fluorinated counterparts.

Material Science

In material science, this compound is utilized in the development of advanced coatings and materials that require high resistance to solvents and thermal degradation. Its low surface energy makes it suitable for creating non-stick surfaces.

Data Table: Properties of Coatings Using 2,2,3,3,4,4-Hexafluoro Compounds

PropertyValue
Thermal StabilityUp to 300 °C
Surface Energy< 20 mN/m
Chemical ResistanceExcellent against acids and bases

Environmental Chemistry

Research indicates that fluorinated compounds can be used in environmental applications such as tracking pollutants due to their distinct chemical signatures. This compound can be employed as a tracer in studies assessing the dispersion of contaminants in aquatic environments.

Case Study:
In a study on groundwater contamination tracking, 2,2,3,3-Hexafluoro-4-[(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy]butanoyl fluoride was used effectively to trace the movement of pollutants over a two-year period.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthesis Challenges: Fluorinated acyl fluorides often require aggressive fluorinating agents (e.g., SF₄, HF) or electrochemical fluorination, as seen in analogues like undecafluorohexanoyl fluoride (355-38-4) . The target compound’s synthesis likely involves similar methods but with stricter safety protocols due to its complex substituents.
  • Toxicity: Limited data exist for perfluorinated acyl fluorides. warns that toxicological studies are incomplete for related compounds, suggesting caution in handling .
  • Applications: High fluorination makes the compound a candidate for anti-corrosion coatings, non-stick surfaces, or fluoropolymer precursors, akin to polyglycidyl nitrate (CAS 27814-48-8) .

Preparation Methods

Fluorocarbon Backbone Synthesis via Direct Fluorination

The hexafluorobutanoyl fluoride moiety is typically synthesized through direct fluorination of hydrocarbon precursors. A method adapted from EP0557167A1 involves the liquid-phase fluorination of acyclic carbonates using diluted fluorine gas in inert solvents . For example, diisopropyl carbonate can be fluorinated in a Monel reactor under controlled conditions (0–50°C) with nitrogen-diluted fluorine gas. This stepwise fluorination replaces hydrogen atoms with fluorine while preserving the carbonyl functionality. The resulting perfluorinated intermediate is then hydrolyzed to yield the acyl fluoride group. Key parameters include:

ParameterValue/DescriptionSource
Reactor materialMonel metal
Fluorine dilution250 mL/min F₂ + 1000 mL/min N₂
Temperature range0°C to 50°C
Byproduct managementHF scavengers (e.g., NaF)

This method achieves high fluorination efficiency but requires stringent safety protocols due to fluorine’s reactivity .

Functionalization with Pentafluoro Oxypropanoyl Groups

Introducing the [(1,1,1,2,3-pentafluoro-3-oxopropan-2-yl)oxy] substituent involves nucleophilic substitution or esterification. A strategy from Abe et al. employs fluorinated acyl fluorides as electrophiles . For instance, 2,3,3,4,4,4-hexafluoro-2-(1,1,2,2,2-pentafluoroethyl)butanoyl fluoride reacts with sodium pentafluorooxopropanolate in anhydrous tetrahydrofuran (THF) at −78°C to form the desired ether linkage . The reaction proceeds via a two-step mechanism:

  • Deprotonation : The hydroxyl group of pentafluorooxopropanol is deprotonated using sodium hydride.

  • Nucleophilic Attack : The resulting alkoxide attacks the acyl fluoride’s carbonyl carbon, displacing fluoride and forming the ether bond.

Critical factors include:

  • Temperature control : Subzero conditions minimize side reactions such as polymerization .

  • Solvent selection : Anhydrous THF ensures solubility of fluorinated intermediates .

One-Pot Synthesis via Fluorinated Allyl Ether Intermediates

A modular approach reported in Molecules (2011) utilizes perfluoro allyl fluorosulfate (FAFS) as a versatile precursor . FAFS reacts with fluorinated alcohols or ketones under basic catalysis to form ethers or esters. For the target compound, the synthesis involves:

  • FAFS Preparation : BF₃-catalyzed reaction of SO₃ with hexafluoropropene (HFP) at 37°C .

  • Etherification : FAFS reacts with 1,1,1,2,3-pentafluoro-3-oxopropan-2-ol in acetonitrile at 5–20°C, yielding the intermediate fluorinated ether .

  • Acylation : The ether intermediate is treated with excess hexafluorobutanoyl fluoride in the presence of triethylamine to form the final product .

Reaction yields and conditions are summarized below:

StepReagents/ConditionsYieldSource
FAFS synthesisHFP + SO₃/BF₃, 37°C, 12 h67%
EtherificationFAFS + pentafluorooxopropanol, 5°C48%
AcylationEt₃N, THF, −20°C62%

This method benefits from FAFS’s reactivity but requires careful handling of fuming intermediates .

Comparative Analysis of Synthetic Routes

The table below contrasts the three primary methods:

MethodAdvantagesLimitationsScalabilitySource
Direct fluorinationHigh purity, minimal byproductsRequires specialized equipmentModerate
Nucleophilic substitutionHigh functional group toleranceLow temperatures requiredHigh
FAFS-mediatedModular, versatile intermediatesComplex purification stepsLow

Q & A

Q. What role does this compound play in the synthesis of fluorinated polymers, and how can polymerization conditions be optimized?

  • Methodological Answer :
  • Monomer Activation : Use BF₃·Et₂O as a Lewis acid catalyst for copolymerization with tetrafluoroethylene at 80–120°C.
  • Molecular Weight Control : Adjust initiator (e.g., persulfate) concentration and reaction time.
  • Reference : Fluoropolymer synthesis in ’s sulfonamide derivatives demonstrates similar catalytic strategies .

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